Biotin-PEG2-Azide

Biotin-Avidin Binding PEGylation Binding Stoichiometry

For proteomics workflows where linker bulk causes steric hindrance and reduces avidin capture capacity, Biotin-PEG2-Azide provides a minimal-footprint solution. The PEG2 spacer preserves full 4:1 biotin-avidin binding stoichiometry, unlike longer PEG linkers that progressively occlude adjacent binding sites. - Enables both CuAAC and SPAAC click chemistry from a single reagent. - Compact architecture for labeling conformationally restricted epitopes. - High DMSO solubility (100 mg/mL) facilitates PROTAC synthesis. Supplied as a white to off-white solid, stored at -20°C, shipped under ambient conditions as a non-hazardous chemical.

Molecular Formula C16H28N6O4S
Molecular Weight 400.5 g/mol
Cat. No. B1192315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-Azide
Molecular FormulaC16H28N6O4S
Molecular Weight400.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
InChIKeyOVEZMVONEJMGLZ-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG2-Azide Procurement Guide: Technical Specifications and Compound Classification


Biotin-PEG2-Azide (CAS 945633-30-7/1910803-72-3, MW 400.5) is a heterobifunctional polyethylene glycol (PEG) linker that combines a biotin moiety for high-affinity avidin/streptavidin binding with a terminal azide group for bioorthogonal click chemistry. The PEG2 spacer—comprising two ethylene glycol units—serves as a hydrophilic connector that enhances aqueous solubility and reduces steric hindrance during avidin-biotin complex formation [1]. The azide group enables both copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO and BCN . This compound is supplied as a white to off-white solid with typical purity specifications ranging from 95% to 98% .

Why Biotin-PEG2-Azide Cannot Be Replaced with Alternative PEG-Length Biotin Azides


The functional performance of biotin-PEG-azide linkers is exquisitely sensitive to PEG chain length, which governs three critical procurement-relevant parameters: binding affinity to avidin/streptavidin, molecular accessibility in sterically constrained environments, and aqueous solubility. Research on PEGylated biotin-avidin interactions demonstrates that increasing PEG molecular weight systematically alters both the equilibrium dissociation constant and the binding stoichiometry of the biotin-avidin complex [1]. Specifically, PEG chains can sterically occlude adjacent biotin-binding sites on the avidin tetramer, reducing the effective binding stoichiometry from the theoretical maximum of 4:1 to as low as 1:1 when PEG exceeds a critical length threshold [2]. Consequently, PEG2 (two ethylene glycol units) occupies a narrow but strategically valuable position in the linker design space: it provides sufficient hydrophilic spacing to enhance solubility while remaining compact enough to minimize binding site blockade. Substituting PEG3 or PEG4 linkers without empirical validation introduces uncontrolled variability in avidin binding efficiency, pull-down recovery yield, and labeling density—factors that directly impact experimental reproducibility and data quality.

Biotin-PEG2-Azide Comparative Performance: Quantitative Differentiation Evidence


PEG Chain Length Modulates Avidin-Biotin Binding Stoichiometry: PEG2 Preserves 4:1 Binding Capacity

PEG chain length directly regulates the binding stoichiometry between PEGylated biotin and avidin. A systematic study of PEGylated biotin derivatives ranging from 588 g/mol (approximately PEG13-equivalent) to 5000 g/mol demonstrated progressive reduction in stoichiometry as PEG molecular weight increases. At 588 g/mol PEG, the biotin-avidin binding stoichiometry remains at 4 biotin molecules per avidin tetramer. At 5000 g/mol PEG, stoichiometry collapses to 1:1 due to steric occlusion of adjacent binding sites [1]. Biotin-PEG2-Azide (MW 400.5) resides below the threshold where stoichiometric collapse initiates, preserving the full 4:1 binding capacity characteristic of native biotin. By contrast, longer PEG linkers such as PEG4 (MW ~444.5) or PEG8 (MW ~620.8) progressively encroach upon this threshold, introducing binding site competition that can reduce effective avidin capture capacity per mole of biotinylated target [2].

Biotin-Avidin Binding PEGylation Binding Stoichiometry

Molecular Compactness: Biotin-PEG2-Azide Eliminates Alkyl Spacer Present in Biotin-PEG2-C6-N3

Biotin-PEG2-Azide adopts a minimal-linker architecture in which the biotin moiety connects directly to the PEG2 chain terminating in an azide group, without an intervening alkyl spacer. In contrast, the structurally related analog Biotin-PEG2-C6-N3 (Biotin-PEG2-CH2CH2N3) incorporates an additional C6 alkyl chain between the PEG2 segment and the azide terminus . This C6 extension adds approximately 84 Da to the molecular weight and introduces additional hydrophobic character and conformational flexibility. The absence of the C6 spacer in Biotin-PEG2-Azide yields a more compact molecular footprint, which is particularly advantageous for labeling reactions in sterically constrained environments such as enzyme active sites, crowded protein surfaces, or dense nanoparticle coatings where extended linkers may experience restricted access .

Linker Design Steric Hindrance Structural Comparison

PEG Chain Length Modulates Avidin Binding Affinity: PEG2 Minimizes Kd Elevation Relative to Native Biotin

The introduction of PEG spacers onto biotin alters the equilibrium dissociation constant (Kd) of the avidin-biotin interaction. Native biotin binds avidin with a Kd of approximately 10⁻¹⁵ M. PEGylated biotin derivatives exhibit elevated Kd values as a function of increasing PEG molecular weight. For PEG MW of 588 g/mol, the Kd increases to approximately 10⁻⁸ M—a 10⁷-fold reduction in binding affinity relative to native biotin [1]. Given that Biotin-PEG2-Azide (MW 400.5) possesses a shorter PEG chain than the 588 g/mol derivative characterized in the study, its Kd is expected to fall between native biotin (10⁻¹⁵ M) and the 588 g/mol derivative (10⁻⁸ M), likely remaining in the high-picomolar to low-nanomolar range. Longer PEG linkers (e.g., PEG8, MW ~620; PEG11, MW ~752) would predictably exhibit progressively weaker binding affinities [2].

Binding Affinity Dissociation Constant Avidin-Biotin

Solubility Profile: Biotin-PEG2-Azide Demonstrates DMSO Solubility of 100 mg/mL (127.89 mM)

Quantitative solubility data from vendor specifications indicate that UV-cleavable Biotin-PEG2-Azide achieves a solubility of 100 mg/mL in DMSO, corresponding to 127.89 mM, with ultrasonic assistance required for complete dissolution [1]. For non-cleavable Biotin-PEG2-Azide, solubility is reported in water, DMSO, DCM, and DMF . This solubility profile is directly attributable to the hydrophilic PEG2 spacer, which enhances aqueous compatibility compared to biotin derivatives lacking PEG spacers or those containing hydrophobic alkyl linkers [2]. The PEG2 chain provides a balanced hydrophilic-hydrophobic character that enables dissolution in both polar aprotic solvents (DMSO, DMF) for click chemistry reactions and aqueous buffers for biological assays.

Solubility Formulation Stock Solution

Purity Specifications: Commercially Available Biotin-PEG2-Azide at 95-98% with Analytical Certification

Multiple vendors supply Biotin-PEG2-Azide with certified purity specifications ranging from ≥95% to 98%. AxisPharm provides the compound at ≥95% purity with Certificate of Analysis documentation . Aladdin Scientific supplies (+)-Biotin-PEG₂-azide at 98% purity with downloadable COA documents traceable to specific lot numbers, including analytical verification of molecular identity via NMR and mass spectrometry . Creative Biolabs also specifies 95% purity for catalog ADC-L-601 [1]. For comparison, biotin-PEG-azide derivatives with longer PEG chains (PEG3, PEG4, PEG8) are available at similar purity ranges, but the PEG2 variant benefits from simpler chromatographic purification due to its lower molecular weight and absence of polydispersity associated with higher-MW PEG constructs [2].

Purity Quality Control Reproducibility

Dual Click Chemistry Compatibility: Azide Reactivity with Both CuAAC and SPAAC Bioorthogonal Systems

The terminal azide group of Biotin-PEG2-Azide participates in two distinct click chemistry modalities. In CuAAC reactions, the azide reacts with terminal alkyne-bearing molecules in the presence of Cu(I) catalyst to form a stable 1,2,3-triazole linkage . In SPAAC reactions, the azide undergoes catalyst-free cycloaddition with strained cyclooctyne derivatives such as DBCO (dibenzocyclooctyne) and BCN (bicyclononyne), enabling copper-free bioconjugation compatible with live-cell and in vivo applications . This dual reactivity distinguishes Biotin-PEG2-Azide from biotin-phosphine reagents (e.g., Biotin-PEG3-Phosphine) that are restricted to Staudinger ligation chemistry and from biotin-alkyne reagents that require complementary azide-modified targets [1]. The SPAAC reaction rate constant for azide-DBCO cycloaddition is approximately 10⁻² to 1 M⁻¹s⁻¹, which is ~10,000-fold faster than equivalent CuAAC reactions under catalyst-free conditions, though slower than optimized CuAAC with accelerating ligands [2].

Click Chemistry CuAAC SPAAC Bioorthogonal Conjugation

Biotin-PEG2-Azide: Validated Research and Industrial Application Scenarios


Sterically Constrained Protein Labeling and Active-Site Proximity Biotinylation

Biotin-PEG2-Azide's compact molecular architecture—free of alkyl spacer extensions and limited to a two-unit PEG chain—makes it the preferred biotinylation reagent for labeling reactions where steric access is limiting. The absence of the C6 alkyl spacer present in Biotin-PEG2-C6-N3 reduces the linker's extended length, enabling closer approach to conformationally restricted epitopes such as enzyme active sites, narrow protein binding pockets, and densely packed macromolecular assemblies . Additionally, the PEG2 spacer preserves full 4:1 avidin binding stoichiometry as established in systematic PEG-biotin interaction studies, whereas longer PEG linkers progressively occlude adjacent binding sites on the avidin tetramer, reducing effective capture capacity [1]. This scenario is particularly relevant for activity-based protein profiling (ABPP), photoaffinity labeling of small-molecule binding sites, and proximity-dependent biotinylation in crowded cellular compartments.

Dual-Mode Click Chemistry Workflows: CuAAC for In Vitro High-Efficiency Labeling and SPAAC for Live-Cell Compatibility

The azide group of Biotin-PEG2-Azide supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, enabling a unified biotinylation strategy across disparate experimental conditions. For high-efficiency in vitro labeling of purified proteins, nucleic acids, or synthetic probes, CuAAC with Cu(I)/THPTA ligand systems provides rapid and quantitative conjugation of alkyne-modified targets . For live-cell or in vivo applications where copper toxicity precludes CuAAC, the same Biotin-PEG2-Azide reagent can be redirected to react with DBCO- or BCN-modified biomolecules via SPAAC under physiological conditions [1]. This dual compatibility eliminates the need to stock separate biotin-azide and biotin-alkyne reagents for different click chemistry modalities, streamlining procurement and reducing inventory complexity.

Low-Abundance Target Enrichment Requiring Maximal Avidin Capture Capacity

For proteomics applications involving enrichment of low-abundance proteins from complex lysates—such as identification of post-translationally modified peptides, nascent protein labeling via bioorthogonal non-canonical amino acid tagging (BONCAT), or streptavidin pull-down of biotinylated interactomes—the binding stoichiometry of the biotin-avidin interaction directly governs capture efficiency per mole of biotinylated target. Biotin-PEG2-Azide (MW 400.5) resides below the PEG molecular weight threshold at which stoichiometric collapse from 4:1 to 1:1 begins to manifest . By contrast, Biotin-PEG8-Azide (MW ~620) or Biotin-PEG11-Azide (MW ~752) may exhibit intermediate stoichiometry and elevated Kd values that reduce effective avidin capture capacity. For maximum recovery of scarce biotinylated species, PEG2 preserves native-like binding capacity [1].

PROTAC Linker Development Requiring Balanced Solubility and Minimal Linker Bulk

Biotin-PEG2-Azide is specified as a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker suitable for constructing bifunctional degrader molecules . The PEG2 segment provides sufficient hydrophilicity to maintain aqueous solubility of the PROTAC construct while minimizing overall linker bulk, which is critical for preserving cell permeability and ternary complex formation between the E3 ligase, target protein, and PROTAC molecule. Longer PEG linkers (e.g., PEG4, PEG8) may impart greater solubility but at the cost of increased molecular weight and potential reductions in passive membrane permeability. The high DMSO solubility of Biotin-PEG2-Azide (100 mg/mL, 127.89 mM) facilitates PROTAC synthesis and subsequent in vitro characterization [1].

Technical Documentation Hub

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